3-(Trifluoromethyl)furan-2,5-dione

Description

The exact mass of the compound 3-(Trifluoromethyl)furan-2,5-dione is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 3-(Trifluoromethyl)furan-2,5-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(Trifluoromethyl)furan-2,5-dione including the price, delivery time, and more detailed information at info@benchchem.com.

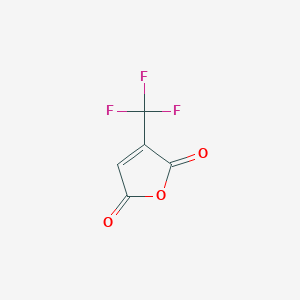

Structure

3D Structure

Propriétés

IUPAC Name |

3-(trifluoromethyl)furan-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5HF3O3/c6-5(7,8)2-1-3(9)11-4(2)10/h1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBZPZJWPSHBGOR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=O)OC1=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5HF3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00380551 | |

| Record name | 3-(Trifluoromethyl)furan-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00380551 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

700-27-6 | |

| Record name | 3-(Trifluoromethyl)furan-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00380551 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(Trifluoromethyl)maleic anhydride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

An In-depth Technical Guide to 3-(Trifluoromethyl)furan-2,5-dione: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Trifluoromethyl)furan-2,5-dione, also known as trifluoromethylmaleic anhydride, is a fluorinated organic compound with significant potential in various fields of chemical synthesis, including pharmaceuticals, agrochemicals, and materials science. The presence of the trifluoromethyl group imparts unique electronic properties and reactivity to the maleic anhydride core, making it a valuable building block for the introduction of fluorine into complex molecules. This guide provides a comprehensive overview of its chemical properties, structure, and available experimental data.

Chemical Structure and Properties

The chemical structure of 3-(Trifluoromethyl)furan-2,5-dione consists of a five-membered furan-2,5-dione ring substituted with a trifluoromethyl group at the 3-position.

Molecular Formula: C₅HF₃O₃[1][2]

Molecular Weight: 166.05 g/mol [1][2]

Synonyms: (Trifluoromethyl)maleic anhydride, 2-(Trifluoromethyl)maleic anhydride, 3-(Trifluoromethyl)-2,5-furandione.[2]

The key physical and chemical properties are summarized in the table below.

| Property | Value | Source |

| Boiling Point | 153-155 °C | ChemicalBook |

| 93 °C at 65 mmHg | Matrix Scientific | |

| Density | 1.709 g/cm³ | ChemicalBook |

| Refractive Index | 1.4005 (20 °C) | ChemicalBook |

| Flash Point | 36.5 °C | ChemicalBook |

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹⁹F NMR: The presence of the trifluoromethyl group makes ¹⁹F NMR a powerful tool for characterization. A reference to a ¹⁹F NMR spectrum is available in the PubChem database, which can be accessed through SpectraBase.

Infrared (IR) Spectroscopy:

-

The IR spectrum is expected to show strong characteristic absorption bands for the carbonyl groups (C=O) of the anhydride functionality, typically in the region of 1750-1850 cm⁻¹. The C-F stretching vibrations of the trifluoromethyl group will also be present, usually in the 1100-1300 cm⁻¹ region. A reference to a vapor phase IR spectrum is available in the PubChem database, accessible through SpectraBase.

Mass Spectrometry (MS):

-

Mass spectrometry can confirm the molecular weight and provide information about the fragmentation pattern of the molecule. A GC-MS spectrum is referenced in the PubChem database through the NIST Mass Spectrometry Data Center. The molecular ion peak (M+) would be expected at m/z 166.

Experimental Protocols

Detailed, publicly available experimental protocols for the synthesis of 3-(Trifluoromethyl)furan-2,5-dione are scarce in the scientific literature. However, general methods for the synthesis of substituted maleic anhydrides can be adapted. One plausible synthetic route could involve the dehydration of trifluoromethylmaleic acid.

General Anhydride Synthesis via Dehydration:

A common method for the preparation of cyclic anhydrides is the dehydration of the corresponding dicarboxylic acid. This is typically achieved by heating the diacid with a dehydrating agent such as acetic anhydride or by azeotropic removal of water.

Hypothetical Experimental Workflow for Synthesis:

Caption: Hypothetical workflow for the synthesis of 3-(Trifluoromethyl)furan-2,5-dione.

Reactivity and Potential Applications

As a substituted maleic anhydride, 3-(Trifluoromethyl)furan-2,5-dione is a versatile dienophile in Diels-Alder reactions, allowing for the construction of complex cyclic systems containing a trifluoromethyl group. The electron-withdrawing nature of the trifluoromethyl group enhances the reactivity of the double bond towards electron-rich dienes.

Diels-Alder Reaction Pathway:

Caption: General scheme of a Diels-Alder reaction involving the target molecule.

The anhydride functionality can be readily opened by nucleophiles such as alcohols, amines, and water to form the corresponding monoesters, amides, or the dicarboxylic acid, respectively. This reactivity makes it a useful intermediate for the synthesis of a wide range of derivatives.

Conclusion

3-(Trifluoromethyl)furan-2,5-dione is a valuable fluorinated building block with a unique combination of reactivity and properties. While detailed experimental protocols for its synthesis are not widely published, its known physical properties and referenced spectroscopic data provide a solid foundation for its use in research and development. Its utility in Diels-Alder reactions and as a precursor to various trifluoromethyl-containing compounds underscores its importance for the synthesis of novel molecules in the pharmaceutical and materials science industries. Further research into its synthesis and reactivity is warranted to fully explore its potential.

References

Technical Guide: 3-(Trifluoromethyl)furan-2,5-dione (CAS 700-27-6)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of 3-(Trifluoromethyl)furan-2,5-dione, also known as (Trifluoromethyl)maleic anhydride, with CAS Number 700-27-6. This guide covers its physicochemical properties, a plausible synthetic route, its reactivity profile, and potential applications in research and drug development. The information is structured to be a practical resource for professionals in the chemical and biomedical sciences, featuring tabulated data, a detailed experimental protocol, and graphical representations of workflows and chemical reactions.

Physicochemical and Safety Data

3-(Trifluoromethyl)furan-2,5-dione is a highly reactive organofluorine compound. The trifluoromethyl group significantly influences its electronic properties, enhancing its electrophilicity. The quantitative properties are summarized in Table 1.

Table 1: Physicochemical Properties of 3-(Trifluoromethyl)furan-2,5-dione

| Property | Value | Reference(s) |

| CAS Number | 700-27-6 | [1] |

| Molecular Formula | C₅HF₃O₃ | [1] |

| Molecular Weight | 166.05 g/mol | [1] |

| Boiling Point | 93 °C at 65 mmHg | [2] |

| IUPAC Name | 3-(trifluoromethyl)furan-2,5-dione | [3] |

| Synonyms | (Trifluoromethyl)maleic anhydride, 2-(Trifluoromethyl)maleic anhydride | [1][2][3] |

Safety and Handling: This compound is classified as corrosive and should be handled with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[2] All manipulations should be performed in a well-ventilated fume hood. It is sensitive to moisture and should be stored in a tightly sealed container in a cool, dry place.

Synthesis and Experimental Protocols

Plausible Synthetic Workflow

The proposed synthesis is a two-step process starting from a suitable precursor to form 3-(trifluoromethyl)maleic acid, followed by cyclodehydration to yield the target anhydride.

Caption: Plausible two-step synthesis of 3-(Trifluoromethyl)furan-2,5-dione.

Representative Experimental Protocol: Dehydration of 3-(Trifluoromethyl)maleic Acid

This protocol is a representative procedure based on standard methods for anhydride synthesis.

-

Objective: To synthesize 3-(Trifluoromethyl)furan-2,5-dione via cyclodehydration.

-

Reagents:

-

3-(Trifluoromethyl)maleic acid (1.0 eq)

-

Acetic anhydride (3.0 eq) or Phosphorus pentoxide (1.5 eq)

-

Anhydrous Toluene (as solvent, if needed)

-

-

Apparatus:

-

Round-bottom flask equipped with a reflux condenser and a drying tube.

-

Magnetic stirrer and heating mantle.

-

Distillation apparatus for purification.

-

-

Procedure:

-

To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 3-(trifluoromethyl)maleic acid.

-

Add acetic anhydride (or phosphorus pentoxide) to the flask.

-

Heat the reaction mixture to reflux (typically 120-140 °C) with vigorous stirring for 2-4 hours. The progress of the reaction can be monitored by techniques such as TLC or IR spectroscopy (disappearance of the broad O-H stretch of the carboxylic acid).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

The product can be isolated by fractional distillation under reduced pressure. The excess acetic anhydride and acetic acid byproduct will distill at a lower temperature than the desired product.

-

Collect the fraction corresponding to the boiling point of 3-(Trifluoromethyl)furan-2,5-dione (93 °C at 65 mmHg).[2]

-

Characterize the final product using NMR spectroscopy, IR spectroscopy, and mass spectrometry to confirm its identity and purity.

-

Reactivity and Chemical Profile

The chemical reactivity of 3-(Trifluoromethyl)furan-2,5-dione is dominated by two key features: the electrophilic carbon-carbon double bond and the highly reactive anhydride ring. The potent electron-withdrawing effect of the trifluoromethyl (-CF₃) group makes the double bond exceptionally electron-deficient and thus highly susceptible to nucleophilic attack.

Key Reactions:

-

Michael (1,4-Conjugate) Addition: It is an excellent Michael acceptor, readily reacting with soft nucleophiles such as thiols (e.g., cysteine residues in proteins) and secondary amines. This reaction proceeds rapidly under mild conditions.

-

Diels-Alder Reaction: It serves as a potent dienophile in [4+2] cycloaddition reactions with conjugated dienes (e.g., furan, cyclopentadiene) to form bicyclic adducts.[4][5] The electron-deficient nature of the double bond accelerates this reaction.

-

Ring-Opening Reactions: The anhydride moiety can be opened by nucleophiles like water (hydrolysis to the diacid), alcohols (to form monoesters), and amines (to form maleamic acids).

Caption: Key reactivity pathways for 3-(Trifluoromethyl)furan-2,5-dione.

Potential Applications in Drug Development and Research

The unique reactivity profile of 3-(Trifluoromethyl)furan-2,5-dione makes it a valuable reagent and structural motif in medicinal chemistry and drug development.

-

Covalent Inhibitors: The trifluoromethyl group enhances lipophilicity, which can improve cell permeability and target engagement.[6] Its high reactivity as a Michael acceptor makes it an ideal warhead for designing targeted covalent inhibitors. These inhibitors can form a stable, irreversible bond with nucleophilic amino acid residues, such as cysteine, in the active site of an enzyme, leading to potent and prolonged inhibition. This strategy is widely used in the development of kinase and protease inhibitors.

-

Bioconjugation and Chemical Probes: The maleimide functional group (derived from maleic anhydride) is one of the most common reagents for conjugating molecules to proteins. 3-(Trifluoromethyl)furan-2,5-dione can be converted to its corresponding maleimide and used to link drugs, fluorescent dyes, or affinity tags to antibodies or other proteins via cysteine residues, a cornerstone of antibody-drug conjugate (ADC) technology and chemical biology research.

-

Polymer and Materials Science: Maleic anhydride derivatives are used to synthesize polymers with diverse properties. The introduction of a trifluoromethyl group can impart unique characteristics such as increased thermal stability and hydrophobicity to these materials.

The incorporation of a trifluoromethyl group is a well-established strategy in modern drug design, known to improve metabolic stability, binding affinity, and bioavailability.[4][6] Therefore, 3-(Trifluoromethyl)furan-2,5-dione represents a valuable building block for creating novel therapeutic agents and research tools.

References

- 1. researchgate.net [researchgate.net]

- 2. Conjugated 1,8 and 1,6 Addition of Bis-Trimethylsilylketene Acetal to Activated p-Quinone Methides via Trifluoromethanesulfonic Anhydride - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2-(Trifluoromethyl)maleic anhydride | C5HF3O3 | CID 2777531 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. web.mnstate.edu [web.mnstate.edu]

- 5. organicreactions.org [organicreactions.org]

- 6. Michael addition reaction - Wikipedia [en.wikipedia.org]

Synthesis of Trifluoromethylmaleic Anhydride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trifluoromethylmaleic anhydride is a fluorinated building block with potential applications in medicinal chemistry and materials science. The introduction of the trifluoromethyl group can significantly alter the physicochemical and biological properties of molecules. This technical guide provides a comprehensive overview of a plausible synthetic pathway for trifluoromethylmaleic anhydride, addressing the current lack of a well-documented experimental protocol in the public domain. The proposed route involves the trifluoromethylation of a suitable precursor, followed by the formation of the dicarboxylic acid and subsequent dehydration to the target anhydride. This document includes detailed, albeit theoretical, experimental protocols, quantitative data tables for key steps, and visualizations of the proposed reaction pathway and workflow to aid researchers in this specialized area of organic synthesis.

Introduction

The synthesis of fluorinated organic molecules is a rapidly growing field, driven by the unique properties that fluorine atoms impart to organic compounds. The trifluoromethyl group (CF3) is of particular interest due to its high electronegativity, metabolic stability, and ability to modulate the lipophilicity and bioavailability of drug candidates. Trifluoromethylmaleic anhydride, as a reactive dienophile and building block, presents an opportunity for the synthesis of novel trifluoromethyl-containing compounds. However, a standardized and publicly available synthesis protocol for this specific molecule is currently lacking. This guide aims to fill this gap by proposing a scientifically sound synthetic route based on established chemical principles.

Proposed Synthesis Pathway

The proposed synthesis of trifluoromethylmaleic anhydride proceeds in three main stages:

-

Radical Trifluoromethylation of a Fumarate Ester: Introduction of the trifluoromethyl group onto a suitable four-carbon backbone.

-

Hydrolysis and Isomerization: Conversion of the trifluoromethyl-substituted fumarate to trifluoromethylmaleic acid.

-

Dehydration: Cyclization of trifluoromethylmaleic acid to the corresponding anhydride.

This pathway is illustrated in the diagram below.

Caption: Proposed synthesis pathway for trifluoromethylmaleic anhydride.

Experimental Protocols

The following are detailed, theoretical protocols for each step of the proposed synthesis. These are based on analogous reactions and should be optimized for safety and yield in a laboratory setting.

Step 1: Synthesis of Diethyl 2-(trifluoromethyl)succinate

Reaction: Radical trifluoromethylation of diethyl fumarate.

Protocol:

-

To a solution of diethyl fumarate (1 equiv.) in dimethyl sulfoxide (DMSO), add trifluoroiodomethane (CF3I, 1.5 equiv.) and ammonium persulfate ((NH4)2S2O8, 2 equiv.).

-

Stir the reaction mixture vigorously at room temperature under an inert atmosphere (e.g., nitrogen or argon) for 24 hours.

-

After 24 hours, heat the reaction mixture to 80°C for 4 hours to facilitate the reductive cleavage of the carbon-iodine bond.

-

Cool the reaction to room temperature and pour it into a separatory funnel containing water and diethyl ether.

-

Extract the aqueous layer with diethyl ether (3 x).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by fractional distillation under reduced pressure to obtain diethyl 2-(trifluoromethyl)succinate.

Step 2: Synthesis of Trifluoromethylmaleic Acid

Reaction: Hydrolysis of the ester groups of diethyl 2-(trifluoromethyl)succinate and subsequent isomerization.

Protocol:

-

Dissolve diethyl 2-(trifluoromethyl)succinate (1 equiv.) in a mixture of ethanol and aqueous sodium hydroxide (2.5 equiv.).

-

Reflux the reaction mixture for 6 hours to ensure complete hydrolysis of the ester groups.

-

After hydrolysis, continue to heat the reaction mixture at reflux for an additional 12 hours to promote isomerization from the succinate to the maleate form.

-

Cool the reaction mixture to room temperature and acidify with concentrated hydrochloric acid until the pH is approximately 1.

-

Extract the aqueous layer with ethyl acetate (3 x).

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude trifluoromethylmaleic acid.

-

Recrystallize the crude product from a suitable solvent system (e.g., water/ethanol) to obtain pure trifluoromethylmaleic acid.

Step 3: Synthesis of Trifluoromethylmaleic Anhydride

Reaction: Dehydration of trifluoromethylmaleic acid.

Protocol:

-

In a round-bottom flask equipped with a reflux condenser, suspend trifluoromethylmaleic acid (1 equiv.) in an excess of acetic anhydride (5-10 equiv.).

-

Heat the mixture to reflux and maintain for 2 hours.

-

Monitor the reaction by thin-layer chromatography (TLC) to confirm the consumption of the starting material.

-

Once the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess acetic anhydride and acetic acid by-product by distillation under reduced pressure.

-

Purify the resulting crude trifluoromethylmaleic anhydride by sublimation or distillation under high vacuum to obtain the final product.

Quantitative Data Summary

The following table summarizes the expected (theoretical) quantitative data for the proposed synthesis pathway. These values are estimates based on similar reactions and would require experimental validation.

| Step | Reactant | Product | Molecular Weight ( g/mol ) | Theoretical Yield (%) | Melting Point (°C) | Boiling Point (°C) |

| 1 | Diethyl Fumarate | Diethyl 2-(trifluoromethyl)succinate | 172.18 | 60-70 | N/A | ~220 |

| 2 | Diethyl 2-(trifluoromethyl)succinate | Trifluoromethylmaleic Acid | 242.19 | 80-90 | 115-120 | N/A |

| 3 | Trifluoromethylmaleic Acid | Trifluoromethylmaleic Anhydride | 184.06 | >90 | 55-60 | 93 (at 65 mmHg)[1] |

Experimental Workflow Visualization

The following diagram illustrates the logical workflow for the synthesis and purification of trifluoromethylmaleic anhydride.

Caption: Experimental workflow for the synthesis of trifluoromethylmaleic anhydride.

Conclusion

References

Spectroscopic Data for 3-(Trifluoromethyl)furan-2,5-dione: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for the compound 3-(Trifluoromethyl)furan-2,5-dione, also known as (Trifluoromethyl)maleic anhydride. The information presented is essential for the identification, characterization, and quality control of this important fluorinated building block in research and development settings. This document summarizes nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, outlines detailed experimental protocols, and includes a workflow diagram for spectroscopic analysis.

Spectroscopic Data Summary

The following tables summarize the expected and reported spectroscopic data for 3-(Trifluoromethyl)furan-2,5-dione (CAS Number: 700-27-6; Molecular Formula: C₅HF₃O₃; Molecular Weight: 166.05 g/mol ).[1][2]

Table 1: ¹H NMR Data

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| Expected downfield | Quartet (q) | Expected (⁴JH-F) | Vinylic H |

Note: The precise chemical shift is dependent on the solvent used. The vinylic proton is expected to be a quartet due to coupling with the three fluorine atoms of the trifluoromethyl group.

Table 2: ¹³C NMR Data

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| ~160-170 | Singlet (s) | - | C2/C5 (C=O) |

| ~160-170 | Singlet (s) | - | C2/C5 (C=O) |

| Expected downfield | Quartet (q) | Expected (²JC-F) | C3 (C-CF₃) |

| Expected downfield | Singlet (s) | - | C4 (C-H) |

| ~115-125 | Quartet (q) | Expected (¹JC-F) | CF₃ |

Note: The carbonyl carbons (C2 and C5) will appear as singlets. The carbon attached to the trifluoromethyl group (C3) and the trifluoromethyl carbon itself will exhibit splitting due to C-F coupling.

Table 3: ¹⁹F NMR Data

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| Expected around -60 to -70 | Singlet (s) | CF₃ |

Note: The chemical shift is referenced to an external standard, typically CFCl₃. A single resonance is expected for the three equivalent fluorine atoms of the trifluoromethyl group.

Table 4: IR Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~1850 | Strong | C=O Asymmetric Stretch (Anhydride) |

| ~1780 | Strong | C=O Symmetric Stretch (Anhydride) |

| ~1640 | Medium | C=C Stretch |

| ~1300-1100 | Strong | C-F Stretch |

| ~1240, 1060, 970, 940 | Medium-Strong | C-O-C Stretch (Anhydride Ring) |

Note: The characteristic anhydride carbonyl stretches are expected at high wavenumbers. Strong absorptions corresponding to the C-F bonds of the trifluoromethyl group are also anticipated.

Table 5: Mass Spectrometry Data

| m/z | Relative Intensity | Assignment |

| 166 | Expected | [M]⁺ (Molecular Ion) |

| 122 | High | [M - CO₂]⁺ or [M - C₂H₂O]⁺ |

| 94 | Fragment | [M - CO₂ - CO]⁺ |

| 69 | Fragment | [CF₃]⁺ |

Note: The mass spectrum is expected to show the molecular ion peak. Common fragmentation pathways for cyclic anhydrides include the loss of carbon monoxide (CO) and carbon dioxide (CO₂).[1] The National Institute of Standards and Technology (NIST) database reports a top peak at m/z 122 for the GC-MS of this compound.[3]

Experimental Protocols

The following are detailed methodologies for the key spectroscopic analyses cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical structure and connectivity of 3-(Trifluoromethyl)furan-2,5-dione by analyzing the magnetic properties of its ¹H, ¹³C, and ¹⁹F nuclei.

Methodology:

-

Sample Preparation: A sample of 5-10 mg of 3-(Trifluoromethyl)furan-2,5-dione is dissolved in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, or DMSO-d₆) in a 5 mm NMR tube. The choice of solvent should ensure good solubility and minimal interference with the analyte signals. Tetramethylsilane (TMS) or the residual solvent peak is used as an internal reference for ¹H and ¹³C NMR. For ¹⁹F NMR, an external reference such as trifluorotoluene or CFCl₃ is typically used.

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a multinuclear probe is used for data acquisition.

-

¹H NMR Acquisition: A standard one-pulse sequence is used to acquire the ¹H NMR spectrum. Key parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.

-

¹³C NMR Acquisition: A proton-decoupled pulse sequence (e.g., zgpg30) is used to acquire the ¹³C NMR spectrum, resulting in singlets for all proton-bearing carbons. A larger number of scans is typically required due to the lower natural abundance of ¹³C.

-

¹⁹F NMR Acquisition: A one-pulse sequence is used to acquire the ¹⁹F NMR spectrum. Proton decoupling may be applied to simplify the spectrum if H-F coupling is present and not desired for analysis.

-

Data Processing: The acquired Free Induction Decays (FIDs) are Fourier transformed, and the resulting spectra are phased and baseline corrected. Chemical shifts are referenced to the internal or external standard.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in 3-(Trifluoromethyl)furan-2,5-dione by measuring the absorption of infrared radiation.

Methodology:

-

Sample Preparation: For Attenuated Total Reflectance (ATR)-IR, a small amount of the neat liquid or solid sample is placed directly onto the ATR crystal. For transmission IR, a thin film of the liquid can be prepared between two salt plates (e.g., NaCl or KBr), or a KBr pellet can be prepared for a solid sample.

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used for analysis.

-

Data Acquisition: A background spectrum of the empty sample holder (or pure solvent if applicable) is first collected. The sample spectrum is then recorded. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The spectrum is recorded in the mid-IR range, typically from 4000 to 400 cm⁻¹.

-

Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum. The positions of the absorption bands are reported in wavenumbers (cm⁻¹).

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of 3-(Trifluoromethyl)furan-2,5-dione.

Methodology:

-

Sample Preparation: The sample is introduced into the mass spectrometer, typically via Gas Chromatography (GC-MS) for volatile compounds or by direct infusion using Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) coupled with Liquid Chromatography (LC-MS). For GC-MS, the sample is dissolved in a volatile solvent (e.g., dichloromethane or ethyl acetate).

-

Instrumentation: A mass spectrometer, such as a quadrupole, time-of-flight (TOF), or ion trap analyzer, is used.

-

Ionization: For GC-MS, Electron Ionization (EI) at 70 eV is commonly used. For LC-MS, ESI or APCI in positive or negative ion mode is employed.

-

Mass Analysis: The generated ions are separated based on their mass-to-charge ratio (m/z) by the mass analyzer.

-

Data Acquisition: The detector records the abundance of each ion, and a mass spectrum is generated by plotting ion intensity versus m/z.

-

Data Analysis: The molecular ion peak is identified to confirm the molecular weight. The fragmentation pattern is analyzed to provide structural information.

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound like 3-(Trifluoromethyl)furan-2,5-dione.

Caption: Workflow for Spectroscopic Analysis.

References

The Enhanced Reactivity and Electrophilicity of 3-(Trifluoromethyl)furan-2,5-dione: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth analysis of the reactivity and electrophilicity of 3-(trifluoromethyl)furan-2,5-dione, a fluorinated cyclic anhydride of significant interest in organic synthesis and drug discovery. The introduction of the trifluoromethyl group profoundly influences the electronic properties of the maleic anhydride core, rendering it a highly reactive and versatile building block. This document serves as a comprehensive resource for researchers, scientists, and professionals in drug development, offering detailed insights into its chemical behavior, supported by experimental data and protocols.

Core Concepts: Enhanced Electrophilicity

The potent electron-withdrawing nature of the trifluoromethyl (CF₃) group is central to the unique reactivity of 3-(trifluoromethyl)furan-2,5-dione. This group significantly depletes electron density from the carbon-carbon double bond of the furanone ring, thereby substantially increasing its electrophilicity. This heightened electrophilic character makes the molecule an excellent substrate for a variety of nucleophilic and pericyclic reactions.

The logical relationship illustrating this principle can be visualized as follows:

Caption: The electron-withdrawing CF₃ group enhances the electrophilicity and reactivity of the molecule.

Key Reaction Classes

The enhanced electrophilicity of 3-(trifluoromethyl)furan-2,5-dione makes it a prime candidate for several important classes of organic reactions, most notably Diels-Alder cycloadditions and Michael additions.

Diels-Alder Reactions

As a potent dienophile, 3-(trifluoromethyl)furan-2,5-dione is expected to readily participate in [4+2] cycloaddition reactions with a wide range of dienes. The electron-deficient nature of its double bond leads to a lower energy Lowest Unoccupied Molecular Orbital (LUMO), facilitating orbital overlap with the Highest Occupied Molecular Orbital (HOMO) of a diene partner. This generally results in high yields and predictable stereoselectivity.

A generalized workflow for a typical Diels-Alder reaction involving this compound is outlined below:

Caption: A typical experimental workflow for a Diels-Alder reaction.

Michael Additions

The electron-poor double bond of 3-(trifluoromethyl)furan-2,5-dione is highly susceptible to conjugate addition by a variety of nucleophiles, a reaction known as the Michael addition. This reaction is a powerful tool for the formation of carbon-carbon and carbon-heteroatom bonds. Suitable nucleophiles include enolates, amines, thiols, and other soft nucleophiles.

Quantitative Data Summary

| Reaction Type | Reactant Class | Expected Outcome | Key Considerations |

| Diels-Alder | Conjugated Dienes | High yield of cycloadducts | Reaction conditions (temperature, solvent) will influence reaction rate and stereoselectivity. |

| Michael Addition | Soft Nucleophiles (e.g., thiols, amines, enolates) | Formation of conjugate addition products | The choice of base and solvent is critical for reactions involving carbanionic nucleophiles. |

| Nucleophilic Acyl Substitution | Alcohols, Amines | Ring-opening to form monoesters or amides | The anhydride ring is susceptible to cleavage by strong nucleophiles. |

Experimental Protocols

Detailed experimental protocols for reactions involving maleic anhydride can be adapted for 3-(trifluoromethyl)furan-2,5-dione, with the expectation of higher reactivity.

General Protocol for a Diels-Alder Reaction:

-

Reactant Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-(trifluoromethyl)furan-2,5-dione (1.0 eq.) and the diene (1.0-1.2 eq.) in a suitable anhydrous solvent (e.g., toluene, xylene).

-

Reaction Execution: Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, collect the product by filtration. Otherwise, remove the solvent under reduced pressure and purify the crude product by recrystallization or column chromatography.

-

Characterization: Characterize the purified product by standard analytical techniques, including ¹H NMR, ¹³C NMR, ¹⁹F NMR, IR spectroscopy, and mass spectrometry.

General Protocol for a Michael Addition with a Thiol:

-

Reactant Preparation: Dissolve 3-(trifluoromethyl)furan-2,5-dione (1.0 eq.) and the thiol (1.0-1.1 eq.) in a suitable solvent (e.g., dichloromethane, THF).

-

Reaction Execution: Add a catalytic amount of a suitable base (e.g., triethylamine, DBU) to the mixture at room temperature. Stir the reaction and monitor its progress by TLC.

-

Work-up and Purification: Once the reaction is complete, wash the reaction mixture with a dilute aqueous acid solution (e.g., 1 M HCl) and then with brine. Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure. Purify the residue by column chromatography.

-

Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, ¹⁹F NMR, IR spectroscopy, and mass spectrometry.

Signaling Pathways in Drug Development

The high reactivity of 3-(trifluoromethyl)furan-2,5-dione makes it an attractive scaffold for the development of covalent inhibitors. In a biological context, the electrophilic furanone ring can react with nucleophilic residues (e.g., cysteine, lysine) on a target protein, leading to irreversible inhibition. This mechanism of action is of great interest in the design of targeted therapeutics.

The following diagram illustrates a simplified signaling pathway of a covalent inhibitor:

Caption: Simplified pathway of covalent inhibition by a reactive electrophile.

Conclusion

3-(Trifluoromethyl)furan-2,5-dione represents a highly activated and versatile building block for organic synthesis. Its enhanced electrophilicity, a direct consequence of the trifluoromethyl substituent, opens up a wide array of synthetic possibilities, particularly in Diels-Alder and Michael addition reactions. This technical guide provides a foundational understanding of its reactivity, offering a starting point for its application in the synthesis of complex molecules and the development of novel therapeutics. Further research into the specific reaction kinetics and substrate scope of this promising reagent is warranted and is expected to uncover new and valuable transformations.

A Technical Guide to the Solubility of 3-(Trifluoromethyl)furan-2,5-dione in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Trifluoromethyl)furan-2,5-dione, also known as 3-(trifluoromethyl)maleic anhydride, is a fluorinated cyclic anhydride of significant interest in organic synthesis and materials science. Its trifluoromethyl group imparts unique electronic properties and can influence its reactivity and physical characteristics, including solubility. Understanding the solubility of this compound in various organic solvents is crucial for its application in reaction chemistry, purification processes, and formulation development. This technical guide outlines the current state of knowledge and provides methodologies for determining its solubility profile.

Data Presentation: An Analogous Case Study

While specific data for 3-(Trifluoromethyl)furan-2,5-dione is not available, the solubility of maleic anhydride, its non-fluorinated analog, can offer some initial insights into the types of solvents that may be effective. It is important to note that the presence of the trifluoromethyl group will significantly alter the polarity and intermolecular interactions, and thus the solubility, of the target compound.

Table 1: Solubility of Maleic Anhydride in Common Organic Solvents at 25°C

| Solvent | Solubility ( g/100 g of solvent) |

| Acetone | 227 |

| Ethyl Acetate | 112 |

| Chloroform | 52.5 |

| Benzene | 50 |

| Toluene | 23.4 |

| o-Xylene | 19.4 |

| Carbon Tetrachloride | 0.60 |

| Ligroin | 0.25 |

Data sourced from publicly available chemical databases and may vary with experimental conditions.[1][2][3]

It is anticipated that 3-(Trifluoromethyl)furan-2,5-dione may exhibit different solubility characteristics due to the high electronegativity of the fluorine atoms.

Experimental Protocols for Solubility Determination

A precise and reproducible method is essential for determining the solubility of 3-(Trifluoromethyl)furan-2,5-dione. The following is a generalized protocol that can be adapted for this purpose.

Objective: To determine the saturation solubility of 3-(Trifluoromethyl)furan-2,5-dione in a selection of common organic solvents at a specified temperature (e.g., 25°C).

Materials:

-

3-(Trifluoromethyl)furan-2,5-dione (high purity)

-

Selected organic solvents (e.g., acetone, ethyl acetate, chloroform, toluene, hexane, methanol, dimethylformamide) of analytical grade

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker or incubator

-

Syringe filters (chemically compatible with the solvents)

-

Volumetric flasks and pipettes

-

A suitable analytical instrument for quantification (e.g., UV-Vis spectrophotometer, HPLC, or GC)

Procedure:

-

Preparation of a Saturated Solution:

-

Add an excess amount of 3-(Trifluoromethyl)furan-2,5-dione to a known volume of the selected solvent in a vial.

-

Seal the vial to prevent solvent evaporation.

-

Place the vial in a constant temperature shaker set to the desired temperature (e.g., 25°C) and agitate for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid at the end of this period is necessary to confirm saturation.

-

-

Sample Collection and Preparation:

-

Allow the vial to stand undisturbed at the constant temperature for a short period to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pipette, ensuring no solid particles are disturbed.

-

Immediately filter the collected supernatant through a syringe filter into a pre-weighed volumetric flask. This step is crucial to remove any undissolved microcrystals.

-

-

Quantification:

-

Determine the concentration of 3-(Trifluoromethyl)furan-2,5-dione in the filtered solution using a pre-validated analytical method.

-

Gravimetric Method: A simple approach involves evaporating the solvent from the weighed volumetric flask and weighing the remaining solid.[4]

-

Spectroscopic/Chromatographic Method: For higher accuracy, a calibration curve can be prepared using standard solutions of known concentrations. The concentration of the saturated solution can then be determined by measuring its response (e.g., absorbance or peak area) and interpolating from the calibration curve.

-

-

-

Data Reporting:

-

Express the solubility in standard units, such as grams of solute per 100 grams of solvent ( g/100g ) or moles of solute per liter of solution (mol/L).

-

Repeat the experiment at least in triplicate to ensure the reproducibility of the results.

-

Mandatory Visualization

The following diagram illustrates a generalized workflow for the experimental determination of solubility.

Caption: Experimental workflow for determining the solubility of a compound.

References

Unraveling the Biological Tapestry of 3-(Trifluoromethyl)furan-2,5-dione: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-(Trifluoromethyl)furan-2,5-dione, also known as 3-(trifluoromethyl)maleic anhydride, is a reactive heterocyclic compound with potential applications in biological systems. While specific, in-depth research on its mechanism of action is limited, this technical guide consolidates the current understanding based on the reactivity of its core chemical structure and the known biological effects of related compounds. This document outlines the plausible mechanisms of action, potential biological targets, and provides a framework for future experimental investigation. The inherent reactivity of the maleic anhydride moiety, coupled with the electron-withdrawing nature of the trifluoromethyl group, suggests a high potential for covalent modification of biological macromolecules, thereby influencing cellular signaling and function.

Core Mechanism of Action: Covalent Modification of Proteins

The primary mechanism of action of 3-(Trifluoromethyl)furan-2,5-dione in biological systems is predicated on the high reactivity of the anhydride group. This moiety readily undergoes acylation reactions with nucleophilic residues on proteins, primarily the ε-amino group of lysine residues and the N-terminal α-amino group.[1][2][3]

The reaction involves the opening of the anhydride ring and the formation of a stable amide bond, which results in the covalent attachment of a trifluoromethyl-substituted maleoyl group to the protein.[3] This modification introduces a carboxyl group, thereby altering the protein's net charge, which can lead to significant changes in its conformation, solubility, and interactions with other molecules.[3][4]

The presence of the highly electronegative trifluoromethyl group is expected to enhance the electrophilicity of the anhydride ring, making 3-(Trifluoromethyl)furan-2,5-dione a more potent acylating agent compared to unsubstituted maleic anhydride.

Potential Biological Consequences of Protein Maleylation

The covalent modification of proteins by 3-(Trifluoromethyl)furan-2,5-dione can lead to a cascade of biological effects:

-

Enzyme Inhibition: Acylation of lysine residues within the active site or allosteric sites of an enzyme can lead to irreversible inhibition of its catalytic activity. The specificity of inhibition would depend on the accessibility and reactivity of the lysine residues in the target enzyme.

-

Disruption of Protein-Protein Interactions: Modification of lysine residues at protein-protein interaction interfaces can disrupt the formation of essential protein complexes, thereby interfering with signaling pathways and cellular processes.

-

Alteration of Cellular Signaling: The widespread, non-specific modification of proteins can lead to cellular stress responses, including oxidative stress and the activation of pro-apoptotic pathways. Some fluorinated compounds have been shown to induce cytotoxicity through mitochondrial dysfunction and the generation of reactive oxygen species (ROS).[5][6]

-

Immunogenicity: The modification of self-proteins can create neo-antigens, potentially triggering an immune response.[3]

Insights from Structurally Related Compounds

While direct experimental data for 3-(Trifluoromethyl)furan-2,5-dione is scarce, studies on other substituted maleic anhydrides provide valuable insights into its potential biological activities:

-

2,3-Dimethylmaleic Anhydride: This compound has demonstrated insecticidal properties and the ability to affect platelet aggregation.[7][8][9] This suggests that even small alkyl substitutions on the maleic anhydride ring can confer specific biological activities.

-

Naturally Occurring Maleic Anhydrides: A number of maleic anhydride derivatives isolated from fungi have exhibited antifungal and cytotoxic activities, highlighting the potential of this chemical scaffold in drug discovery.[10]

Postulated Signaling Pathway Involvement

Based on the general reactivity of maleic anhydrides and the known effects of cellular stress, a hypothetical signaling pathway affected by 3-(Trifluoromethyl)furan-2,5-dione can be proposed. Widespread protein modification would likely induce the unfolded protein response (UPR) and oxidative stress, leading to the activation of downstream signaling cascades such as the MAPK pathway and ultimately, apoptosis.

Experimental Protocols for Investigation

To elucidate the specific mechanism of action of 3-(Trifluoromethyl)furan-2,5-dione, a series of targeted experiments are recommended.

General Workflow for Biological Evaluation

The following workflow outlines a systematic approach to characterizing the biological activity of the compound.

Detailed Methodologies

5.2.1. Protein Modification Assay

-

Objective: To confirm the covalent modification of proteins by 3-(Trifluoromethyl)furan-2,5-dione.

-

Protocol:

-

Incubate a model protein (e.g., bovine serum albumin, BSA) at a concentration of 1 mg/mL in a suitable buffer (e.g., 0.1 M sodium phosphate, pH 7.5) with varying concentrations of 3-(Trifluoromethyl)furan-2,5-dione (e.g., 10-fold to 1000-fold molar excess) for 1-2 hours at room temperature.

-

Remove excess reagent by dialysis or gel filtration.

-

Analyze the modified protein by SDS-PAGE to observe any changes in migration pattern.

-

Use mass spectrometry (e.g., MALDI-TOF or LC-MS/MS) to confirm the covalent adduction and identify the modified residues.

-

5.2.2. In Vitro Cytotoxicity Assay (MTT Assay)

-

Objective: To determine the cytotoxic effects of 3-(Trifluoromethyl)furan-2,5-dione on various cell lines.

-

Protocol:

-

Seed cells (e.g., a panel of cancer and normal cell lines) in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with a range of concentrations of 3-(Trifluoromethyl)furan-2,5-dione for 24, 48, and 72 hours.

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

-

Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

-

5.2.3. Enzyme Inhibition Assay (Generic Protocol)

-

Objective: To assess the inhibitory activity of 3-(Trifluoromethyl)furan-2,5-dione against a specific enzyme.

-

Protocol:

-

Pre-incubate the target enzyme with varying concentrations of 3-(Trifluoromethyl)furan-2,5-dione in an appropriate assay buffer for a defined period.

-

Initiate the enzymatic reaction by adding the substrate.

-

Monitor the reaction progress by measuring the formation of the product or the depletion of the substrate using a suitable detection method (e.g., spectrophotometry, fluorometry).

-

Determine the IC50 value and investigate the mode of inhibition (e.g., competitive, non-competitive, or irreversible).

-

Quantitative Data Summary

As of the writing of this guide, there is no publicly available quantitative data (e.g., IC50, Ki) specifically for the biological activity of 3-(Trifluoromethyl)furan-2,5-dione. The following table is provided as a template for researchers to populate as data becomes available.

| Biological Target/Assay | Cell Line/System | Endpoint | Value (e.g., IC50) | Reference |

| Data Not Available | N/A | N/A | N/A | N/A |

| Data Not Available | N/A | N/A | N/A | N/A |

Conclusion and Future Directions

3-(Trifluoromethyl)furan-2,5-dione represents an intriguing molecule with the potential for significant biological activity, primarily through the covalent modification of proteins. Its enhanced reactivity due to the trifluoromethyl group suggests it could be a potent, albeit likely non-specific, modulator of cellular function. The lack of specific data underscores the need for foundational research to characterize its biological effects. Future studies should focus on systematic screening against various cell lines and enzyme classes to identify potential targets. Subsequent proteomic-based target identification and detailed mechanistic studies will be crucial to unlock the therapeutic or research potential of this compound. The experimental frameworks provided in this guide offer a starting point for these essential investigations.

References

- 1. The use of maleic anhydride for the reversible blocking of amino groups in polypeptide chains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The use of maleic anhydride for the reversible blocking of amino groups on polypeptide chains - PMC [pmc.ncbi.nlm.nih.gov]

- 3. koyonchem.com [koyonchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Effect of Fluoride on Cytotoxicity Involved in Mitochondrial Dysfunction: A Review of Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Preliminary investigation on cytotoxicity of fluorinated polymer nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. file.medchemexpress.com [file.medchemexpress.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Dimethylmaleic anhydride | C6H6O3 | CID 13010 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Bioactive Maleic Anhydrides and Related Diacids from the Aquatic Hyphomycete Tricladium castaneicola - PubMed [pubmed.ncbi.nlm.nih.gov]

The Trifluoromethyl Group's Potent Influence on Furan-2,5-dione Reactivity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The introduction of a trifluoromethyl (CF₃) group onto the furan-2,5-dione core dramatically alters its chemical reactivity, primarily through the group's profound electron-withdrawing nature. This guide provides an in-depth analysis of the role of the trifluoromethyl group, presenting key data, experimental methodologies, and mechanistic insights relevant to researchers in organic synthesis and drug development.

Enhanced Electrophilicity: A Driving Force for Reactivity

The trifluoromethyl group is one of the most powerful electron-withdrawing groups in organic chemistry.[1][2] Its strong inductive effect significantly depletes electron density from the furan-2,5-dione ring, rendering the double bond and the carbonyl carbons exceptionally electrophilic. This heightened electrophilicity is the cornerstone of the enhanced reactivity observed in trifluoromethyl-substituted furan-2,5-diones compared to their non-fluorinated counterparts.

Impact on Cycloaddition Reactions

In the realm of cycloaddition reactions, particularly the Diels-Alder reaction, the trifluoromethyl group acts as a potent activating group on the dienophile.[3][4] By lowering the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the furan-2,5-dione, it accelerates the reaction with a conjugated diene. While direct kinetic comparisons are scarce in the literature, computational studies on related systems suggest a significant rate enhancement.

Susceptibility to Nucleophilic Attack

The electron-deficient nature of the carbonyl carbons in 3-trifluoromethylfuran-2,5-dione makes them highly susceptible to nucleophilic attack.[5][6][7][8][9] Reactions with nucleophiles such as amines are expected to proceed readily, leading to ring-opening or the formation of imide derivatives.

Quantitative Data Summary

While comprehensive experimental kinetic and thermodynamic data for 3-trifluoromethylfuran-2,5-dione is limited in publicly accessible literature, the following tables provide relevant physical properties and spectroscopic data.

Table 1: Physical and Chemical Properties

| Property | Value | Reference |

| Compound Name | 3-(Trifluoromethyl)furan-2,5-dione | PubChem CID: 2777531[3] |

| Synonyms | 2-(Trifluoromethyl)maleic anhydride, Trifluoromethylmaleic anhydride | PubChem CID: 2777531[3] |

| CAS Number | 700-27-6 | [3][10][11][12] |

| Molecular Formula | C₅HF₃O₃ | [3][11] |

| Molecular Weight | 166.05 g/mol | [3][11] |

| Boiling Point | 93 °C at 65 mmHg | [10] |

Table 2: Spectroscopic Data for 3-(Trifluoromethyl)furan-2,5-dione

| Spectroscopy | Data | Source |

| ¹H NMR | Predicted shifts will be significantly downfield due to the electron-withdrawing CF₃ group. | Inferred from related structures |

| ¹³C NMR | Carbonyl and olefinic carbons will show downfield shifts. A quartet is expected for the carbon attached to the CF₃ group due to C-F coupling. | Inferred from related structures[13] |

| ¹⁹F NMR | A singlet is expected for the CF₃ group. The chemical shift will be in the typical range for trifluoromethyl groups attached to an sp² carbon. | SpectraBase[3] |

| Infrared (IR) | Characteristic strong C=O stretching bands for the anhydride group are expected at higher wavenumbers compared to maleic anhydride. | SpectraBase (Vapor Phase)[3] |

| Mass Spectrometry (GC-MS) | The molecular ion peak (M⁺) is expected at m/z 166. Fragmentation may involve the loss of CO, CO₂, and CF₃. | NIST Mass Spectrometry Data Center[3] |

Experimental Protocols

The following are detailed methodologies for key experiments involving furan-2,5-dione and its trifluoromethyl derivative, based on established procedures for analogous reactions.

Protocol 1: Synthesis of 3-(Trifluoromethyl)furan-2,5-dione

Materials:

-

Trifluoromethylmaleic acid

-

Acetic anhydride

-

Anhydrous toluene

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend trifluoromethylmaleic acid (1.0 eq) in anhydrous toluene.

-

Add acetic anhydride (1.5 eq) to the suspension.

-

Heat the reaction mixture to reflux and maintain for 2-4 hours, monitoring the reaction progress by TLC or the cessation of acetic acid evolution.

-

Allow the reaction mixture to cool to room temperature.

-

Remove the solvent and excess acetic anhydride under reduced pressure.

-

The crude product can be purified by distillation under reduced pressure or recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate).

Protocol 2: Diels-Alder Reaction with Cyclopentadiene

This protocol describes the [4+2] cycloaddition of 3-(trifluoromethyl)furan-2,5-dione with cyclopentadiene.

Materials:

-

3-(Trifluoromethyl)furan-2,5-dione

-

Freshly cracked cyclopentadiene

-

Anhydrous ethyl acetate

-

Hexane

Procedure:

-

Dissolve 3-(trifluoromethyl)furan-2,5-dione (1.0 eq) in a minimal amount of anhydrous ethyl acetate in a round-bottom flask under a nitrogen atmosphere.

-

Cool the solution in an ice bath.

-

Slowly add freshly cracked cyclopentadiene (1.1 eq) to the stirred solution.

-

Allow the reaction to proceed at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-3 hours.

-

Monitor the reaction by TLC until the starting dienophile is consumed.

-

Add hexane to the reaction mixture to induce precipitation of the product.

-

Collect the solid product by vacuum filtration, wash with cold hexane, and dry under vacuum.

-

The endo/exo selectivity can be determined by ¹H NMR analysis of the crude product.

Protocol 3: Nucleophilic Ring-Opening with a Primary Amine

This protocol outlines the reaction of 3-(trifluoromethyl)furan-2,5-dione with a primary amine, leading to the formation of a maleamic acid derivative.

Materials:

-

3-(Trifluoromethyl)furan-2,5-dione

-

Primary amine (e.g., benzylamine)

-

Anhydrous dichloromethane (DCM)

Procedure:

-

Dissolve 3-(trifluoromethyl)furan-2,5-dione (1.0 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of the primary amine (1.0 eq) in anhydrous DCM to the stirred anhydride solution.

-

A precipitate is expected to form upon addition.

-

Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

-

Collect the solid product by vacuum filtration, wash with cold DCM, and dry under vacuum.

-

The product can be further purified by recrystallization if necessary.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key reaction mechanisms and a general experimental workflow.

References

- 1. real.mtak.hu [real.mtak.hu]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Diels–Alder reactions between maleic anhydride and furan derivatives in supercritical CO2 - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. Trifluoroacetic Acid (TFA, 2,2,2-Trifluoroethanoic acid, Perfluoroacetic acid) CAS:76-05-1 [kangmei.com]

- 5. The Interplay between Kinetics and Thermodynamics in Furan Diels–Alder Chemistry for Sustainable Chemicals Production - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. spectrabase.com [spectrabase.com]

- 8. electronicsandbooks.com [electronicsandbooks.com]

- 9. researchgate.net [researchgate.net]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

The Untapped Potential of 3-(Trifluoromethyl)furan-2,5-dione in Medicinal Chemistry: A Technical Guide

Disclaimer: Direct experimental data and specific medicinal chemistry applications for 3-(Trifluoromethyl)furan-2,5-dione are not extensively available in publicly accessible scientific literature. This guide, therefore, extrapolates potential applications based on the well-documented roles of the trifluoromethyl group and the furan-2,5-dione scaffold in drug design and discovery. The information presented herein is intended to serve as a foundational resource to stimulate further research into this promising, yet underexplored, chemical entity.

Introduction

The strategic incorporation of fluorine-containing functional groups has become a cornerstone of modern medicinal chemistry, with the trifluoromethyl (CF3) group being a particularly favored moiety.[1][2][3] Its unique electronic properties and steric profile can significantly enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates.[1][3] When coupled with the furan-2,5-dione core, a reactive and versatile scaffold known for its diverse biological activities, the resulting molecule, 3-(Trifluoromethyl)furan-2,5-dione, presents a compelling starting point for the development of novel therapeutics. This technical guide will explore the potential applications of this compound, drawing parallels from related structures and providing a roadmap for future investigation.

The Strategic Advantage of the Trifluoromethyl Group

The trifluoromethyl group is a bioisostere for several common chemical groups, such as the methyl and chloro groups, but with profoundly different electronic effects.[1] Its strong electron-withdrawing nature and high bond dissociation energy of the C-F bond contribute to several desirable properties in drug candidates:

-

Enhanced Metabolic Stability: The C-F bond is exceptionally strong, making the CF3 group resistant to metabolic degradation, which can lead to improved pharmacokinetic profiles.[1]

-

Increased Lipophilicity: The CF3 group significantly increases the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and reach its biological target.[1][3]

-

Modulation of pKa: The inductive effect of the CF3 group can lower the pKa of nearby acidic or basic centers, influencing the ionization state of the molecule at physiological pH and thereby affecting its solubility and target interactions.

-

Improved Binding Affinity: The CF3 group can participate in favorable interactions with biological targets, including hydrogen bonds and dipole-dipole interactions, leading to enhanced binding affinity and potency.[1]

The Furan-2,5-dione Scaffold: A Hub of Biological Activity

The furan-2,5-dione ring system, also known as maleic anhydride, and its derivatives are known to exhibit a wide range of biological activities. Furanone derivatives, in general, have been reported to possess antimicrobial, anti-inflammatory, and anticancer properties.[4][5]

-

Antimicrobial and Anti-biofilm Activity: Halogenated furanones, for instance, have been shown to interfere with bacterial quorum sensing, a cell-to-cell communication mechanism that regulates virulence and biofilm formation.[4][6] This mode of action is particularly attractive as it may be less prone to the development of drug resistance.[6]

-

Anticancer Activity: Various furanone derivatives have demonstrated cytotoxic effects against a range of cancer cell lines.[4][7] The electrophilic nature of the furan-2,5-dione core makes it susceptible to nucleophilic attack by amino acid residues in enzymes and receptors, which can be exploited for the design of targeted covalent inhibitors.

-

Enzyme Inhibition: The furanone scaffold is present in a number of natural and synthetic molecules that act as enzyme inhibitors. For example, some furanone derivatives have shown inhibitory activity against cyclooxygenase (COX) enzymes, suggesting potential anti-inflammatory applications.[7]

Potential Therapeutic Applications of 3-(Trifluoromethyl)furan-2,5-dione Derivatives

By combining the advantageous properties of the trifluoromethyl group with the versatile furan-2,5-dione scaffold, a diverse range of novel therapeutic agents could be developed. The following sections outline potential applications and hypothetical experimental workflows.

Novel Antibacterial Agents Targeting Quorum Sensing

Given the established role of furanones in disrupting bacterial quorum sensing, derivatives of 3-(Trifluoromethyl)furan-2,5-dione could be investigated as novel anti-biofilm agents.[4][6] The trifluoromethyl group could enhance the potency and pharmacokinetic properties of these compounds.

Table 1: Hypothetical Activity Profile of 3-(Trifluoromethyl)furan-2,5-dione Derivatives as Quorum Sensing Inhibitors

| Compound ID | Modification on Furan-2,5-dione Core | Target Bacteria | Biofilm Inhibition (IC50, µM) |

| TFD-001 | Unsubstituted | Pseudomonas aeruginosa | 50 |

| TFD-002 | 4-phenyl substitution | Pseudomonas aeruginosa | 15 |

| TFD-003 | 4-(4-chlorophenyl) substitution | Pseudomonas aeruginosa | 5 |

Experimental Protocol: Quorum Sensing Inhibition Assay

-

Bacterial Strain: A reporter strain of Chromobacterium violaceum (e.g., CV026) or Pseudomonas aeruginosa (e.g., PAO1) carrying a QS-regulated reporter gene (e.g., lasB-lacZ) is used.

-

Compound Preparation: Test compounds are dissolved in a suitable solvent (e.g., DMSO) to create stock solutions.

-

Assay Procedure:

-

The reporter strain is grown in a suitable medium to early exponential phase.

-

The bacterial culture is then aliquoted into a 96-well plate.

-

Test compounds at various concentrations are added to the wells.

-

The plate is incubated at the optimal growth temperature for the bacterial strain.

-

-

Data Analysis: The expression of the reporter gene (e.g., violacein production in C. violaceum or β-galactosidase activity in the P. aeruginosa reporter strain) is quantified. The IC50 value, the concentration at which 50% of the QS-regulated activity is inhibited, is then calculated.

Diagram 1: General Workflow for Screening Quorum Sensing Inhibitors

Caption: A generalized workflow for the discovery of novel quorum sensing inhibitors.

Development of Novel Anticancer Agents

The electrophilic nature of the 3-(Trifluoromethyl)furan-2,5-dione core could be harnessed to design covalent inhibitors of key cancer targets. The trifluoromethyl group could enhance cell permeability and target engagement.

Table 2: Hypothetical Cytotoxic Activity of 3-(Trifluoromethyl)furan-2,5-dione Derivatives

| Compound ID | Modification on Furan-2,5-dione Core | Cancer Cell Line | Cytotoxicity (IC50, µM) |

| TFD-101 | Unsubstituted | HeLa (Cervical Cancer) | 25 |

| TFD-102 | 4-amino substitution | HeLa (Cervical Cancer) | 8 |

| TFD-103 | 4-anilino substitution | HeLa (Cervical Cancer) | 2 |

Note: The cytotoxic activity of trifluoromethyl thioxanthone derivatives against HeLa cells has been reported with IC50 values as low as 87.8 nM, highlighting the potential of CF3-containing heterocycles.[7]

Experimental Protocol: MTT Assay for Cytotoxicity

-

Cell Culture: Human cancer cell lines (e.g., HeLa, MCF-7, A549) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

-

Compound Treatment: Cells are seeded in 96-well plates and allowed to adhere overnight. The cells are then treated with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: After the treatment period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for a few hours.

-

Formazan Solubilization: The resulting formazan crystals are dissolved in a suitable solvent (e.g., DMSO or isopropanol).

-

Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.

Diagram 2: Simplified Apoptosis Signaling Pathway

Caption: A simplified representation of a potential mechanism of action for an anticancer agent.

Synthesis and Derivatization

The furan-2,5-dione core is highly amenable to derivatization through reactions such as nucleophilic addition, cycloaddition, and ring-opening reactions. This allows for the generation of a diverse library of compounds for structure-activity relationship (SAR) studies.

Diagram 3: Logical Relationship for Derivatization

Caption: Potential derivatization strategies for 3-(Trifluoromethyl)furan-2,5-dione.

Conclusion and Future Perspectives

3-(Trifluoromethyl)furan-2,5-dione represents a promising yet underexplored scaffold in medicinal chemistry. The convergence of the advantageous properties of the trifluoromethyl group and the proven biological relevance of the furan-2,5-dione core suggests significant potential for the development of novel therapeutics in areas such as infectious diseases and oncology. Future research should focus on establishing efficient synthetic routes to this molecule and its derivatives, followed by systematic biological screening to uncover its full therapeutic potential. The insights provided in this guide aim to serve as a catalyst for such endeavors, paving the way for the discovery of new and effective medicines.

References

- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. BIOLOGICAL ACTIVITY STUDIES OF SOME SYNTHESIZED NOVEL FURAN AND PYRAN DERIVATIVES | Semantic Scholar [semanticscholar.org]

- 6. Antibacterial activity and biological performance of a novel antibacterial coating containing a halogenated furanone compound loaded poly(L-lactic acid) nanoparticles on microarc-oxidized titanium - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Fluorinated building blocks in drug design: new pathways and targets - PMC [pmc.ncbi.nlm.nih.gov]

- 9. sctunisie.org [sctunisie.org]

3-(Trifluoromethyl)furan-2,5-dione literature review and key papers

An In-depth Technical Guide to 3-(Trifluoromethyl)furan-2,5-dione for Researchers and Drug Development Professionals

Introduction

3-(Trifluoromethyl)furan-2,5-dione, also known as trifluoromethylmaleic anhydride, is a fluorinated organic compound of significant interest in medicinal chemistry and materials science. The incorporation of a trifluoromethyl (-CF3) group into organic molecules can profoundly alter their physicochemical and biological properties.[1][2] The -CF3 group is highly electronegative and lipophilic, which can enhance a molecule's metabolic stability, binding affinity to biological targets, and cell membrane permeability.[3][4] As a derivative of maleic anhydride, 3-(trifluoromethyl)furan-2,5-dione is a highly reactive and versatile building block for chemical synthesis. The strong electron-withdrawing nature of the trifluoromethyl group makes the double bond of the furan-2,5-dione ring electron-deficient, rendering it a potent dienophile in Diels-Alder reactions and susceptible to nucleophilic attack.[5][6] This guide provides a comprehensive overview of the synthesis, reactivity, and potential applications of 3-(trifluoromethyl)furan-2,5-dione, supported by key chemical principles and representative experimental protocols.

Synthesis of 3-(Trifluoromethyl)furan-2,5-dione

While a specific, detailed experimental protocol for the synthesis of 3-(trifluoromethyl)furan-2,5-dione was not prominently found in the surveyed literature, a plausible and commonly employed synthetic strategy for analogous maleic anhydrides involves the dehydration of the corresponding dicarboxylic acid. A general workflow for such a synthesis is depicted below.

Caption: General synthetic workflow for 3-(Trifluoromethyl)furan-2,5-dione.

Representative Experimental Protocol: Dehydration of a Dicarboxylic Acid

The following is a representative protocol for the synthesis of an anhydride from a dicarboxylic acid, which can be adapted for the synthesis of 3-(trifluoromethyl)furan-2,5-dione from trifluoromethylmaleic acid. This protocol is based on general methods for anhydride synthesis.

-

Setup: A round-bottom flask is equipped with a reflux condenser and a magnetic stirrer. The apparatus is dried to prevent premature hydrolysis of the anhydride.

-

Reagents: Trifluoromethylmaleic acid is placed in the flask. A dehydrating agent, such as acetic anhydride or phosphorus pentoxide, is added in a slight excess.

-

Reaction: The mixture is heated to reflux with stirring. The reaction progress is monitored by techniques such as Thin Layer Chromatography (TLC) or the cessation of water evolution.

-

Workup: After the reaction is complete, the mixture is cooled to room temperature. The excess dehydrating agent and byproducts are removed. If acetic anhydride is used, it can be removed by distillation. If phosphorus pentoxide is used, the product can be isolated by distillation or filtration.

-

Purification: The crude product is purified by recrystallization or sublimation to yield pure 3-(trifluoromethyl)furan-2,5-dione.

Chemical Reactivity and Applications

The reactivity of 3-(trifluoromethyl)furan-2,5-dione is dominated by the electrophilic nature of the double bond and the reactivity of the anhydride functional group.

Diels-Alder Reactions

3-(Trifluoromethyl)furan-2,5-dione is expected to be a highly reactive dienophile in Diels-Alder reactions due to the electron-withdrawing trifluoromethyl group.[7][8] This [4+2] cycloaddition reaction is a powerful tool for the synthesis of complex six-membered rings.[9]

Caption: Diels-Alder reaction with 3-(Trifluoromethyl)furan-2,5-dione.

Table 1: Predicted Reactivity in Diels-Alder Reactions

| Diene | Expected Product | Relative Reaction Rate |

| 1,3-Butadiene | 4-(Trifluoromethyl)cyclohex-4-ene-1,2-dicarboxylic anhydride | Fast |

| Cyclopentadiene | 3-(Trifluoromethyl)-3a,4,7,7a-tetrahydro-4,7-methanoisobenzofuran-1,3-dione | Very Fast |

| Anthracene | 9,10-Ethanoanthracene-11,12-dicarboxylic anhydride derivative | Moderate |

Nucleophilic Acyl Substitution and Ring-Opening Reactions

The anhydride moiety of 3-(trifluoromethyl)furan-2,5-dione is susceptible to nucleophilic attack by a variety of nucleophiles, leading to ring-opening reactions. These reactions are useful for synthesizing derivatives such as dicarboxylic acids, esters, and amides. For instance, reaction with an amine can lead to the formation of a maleimide, a common structural motif in medicinal chemistry.[10]

Caption: Nucleophilic attack and ring-opening of 3-(Trifluoromethyl)furan-2,5-dione.

Representative Experimental Protocol: Synthesis of N-Phenyl-3-(trifluoromethyl)maleimide

This protocol is adapted from the synthesis of N-phenylmaleimide and is expected to be applicable to the trifluoromethyl derivative.[10]

-

Formation of the Amic Acid:

-

Dissolve 3-(trifluoromethyl)furan-2,5-dione in a suitable solvent like diethyl ether in a round-bottom flask.

-

Slowly add an equimolar amount of aniline dissolved in the same solvent.

-

Stir the reaction mixture at room temperature. The corresponding maleanilic acid derivative is expected to precipitate.

-

Collect the solid product by filtration and wash with cold solvent.

-

-

Cyclization to the Imide:

-

Suspend the dried amic acid in acetic anhydride containing a catalytic amount of sodium acetate.

-

Heat the mixture gently (e.g., on a steam bath) until the solid dissolves.

-

Cool the reaction mixture and pour it into ice water to precipitate the crude N-phenyl-3-(trifluoromethyl)maleimide.

-

Collect the product by filtration, wash with water, and dry.

-

Recrystallize the crude product from a suitable solvent like cyclohexane to obtain the pure imide.

-

Applications in Drug Discovery and Materials Science

The trifluoromethyl group is a key pharmacophore in many approved drugs.[4] Its inclusion can lead to improved efficacy and pharmacokinetic properties.[1][11] 3-(Trifluoromethyl)furan-2,5-dione serves as a valuable starting material for introducing the trifluoromethyl moiety into complex molecules, including potential drug candidates and advanced materials.

Table 2: Potential Applications of 3-(Trifluoromethyl)furan-2,5-dione Derivatives

| Application Area | Rationale | Potential Derivative Structures |

| Medicinal Chemistry | Introduction of a -CF3 group to enhance metabolic stability and binding affinity.[3] | Heterocyclic compounds, enzyme inhibitors, receptor antagonists. |

| Polymer Science | Use as a monomer to create fluorinated polymers with unique thermal and chemical resistance properties. | Copolymers with styrenes, acrylates, or other vinyl monomers. |

| Agrochemicals | The -CF3 group is prevalent in modern herbicides and pesticides.[5][12] | Synthesis of novel agrochemical scaffolds. |